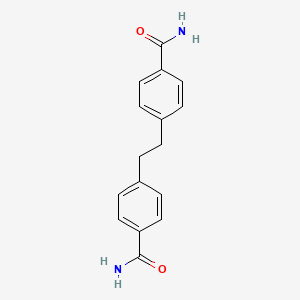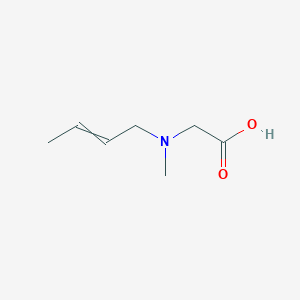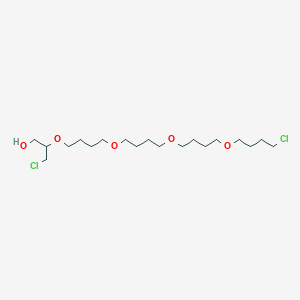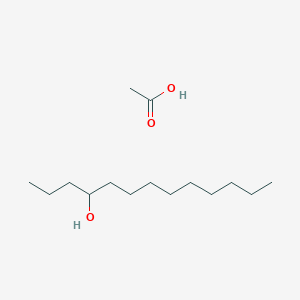
2,5-Dioxopyrrolidin-1-yl N-(4-azido-2-nitrophenyl)glycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dioxopyrrolidin-1-yl N-(4-azido-2-nitrophenyl)glycinate is a chemical compound with the molecular formula C12H10N6O6. This compound is known for its unique structure, which includes a pyrrolidinone ring and an azido-nitrophenyl group. It is used in various scientific research applications due to its reactivity and functional properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl N-(4-azido-2-nitrophenyl)glycinate typically involves the reaction of N-hydroxysuccinimide (NHS) esters with azido-containing reagents. One common method includes the reaction of azidoacetic acid NHS ester with primary amines at a pH of 7-9 to form a stable amide bond . The reaction conditions often require a controlled environment to ensure the stability of the azido group and the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and solvents is crucial to achieve the desired yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
2,5-Dioxopyrrolidin-1-yl N-(4-azido-2-nitrophenyl)glycinate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or palladium catalysts for reduction reactions, and copper(I) catalysts for cycloaddition reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include amines, triazoles, and other substituted derivatives, depending on the specific reaction pathway and conditions employed.
科学研究应用
2,5-Dioxopyrrolidin-1-yl N-(4-azido-2-nitrophenyl)glycinate is widely used in scientific research due to its versatile reactivity. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other functional groups.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl N-(4-azido-2-nitrophenyl)glycinate involves its ability to form stable covalent bonds with target molecules. The azido group can undergo cycloaddition reactions with alkynes, forming triazoles that link the compound to other molecules. This reactivity is harnessed in various applications, such as bioconjugation and material science.
相似化合物的比较
Similar Compounds
Some compounds similar to 2,5-Dioxopyrrolidin-1-yl N-(4-azido-2-nitrophenyl)glycinate include:
N-Succinimidyl-6-(4-azido-2-nitrophenyl)aminohexanoate: Another azido-containing NHS ester used in bioconjugation.
Ethosuximide: A pyrrolidine-2,5-dione derivative used as an anticonvulsant.
Levetiracetam: A pyrrolidin-2-one derivative used as an antiepileptic drug.
Uniqueness
What sets this compound apart is its combination of the azido and nitrophenyl groups, which confer unique reactivity and functional properties. This makes it particularly valuable in applications requiring specific chemical modifications and bioconjugation techniques.
属性
CAS 编号 |
60177-06-2 |
|---|---|
分子式 |
C12H10N6O6 |
分子量 |
334.24 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 2-(4-azido-2-nitroanilino)acetate |
InChI |
InChI=1S/C12H10N6O6/c13-16-15-7-1-2-8(9(5-7)18(22)23)14-6-12(21)24-17-10(19)3-4-11(17)20/h1-2,5,14H,3-4,6H2 |
InChI 键 |
ICVBTVFGCKVHPR-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1=O)OC(=O)CNC2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[Ethyl(phenyl)carbamoyl]pyridin-1-ium chloride](/img/structure/B14613496.png)
![1-Diazonio-4-[methoxy(phenyl)phosphoryl]but-1-en-2-olate](/img/structure/B14613498.png)





![1-[(2-Methylprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14613543.png)


![4-Cyanophenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14613555.png)
![4-(Benzenesulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14613559.png)

![4-(Benzenesulfonyl)-5-bromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14613575.png)
